![molecular formula C23H26N4O6S B2754597 N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide CAS No. 868981-43-5](/img/structure/B2754597.png)
N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide
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Overview
Description
This compound is a complex organic molecule that contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), an oxazolidine group (a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom), and a methoxyphenyl group (a phenyl ring with a methoxy group attached). These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through amide bond formation. This typically involves the reaction of a carboxylic acid with an amine in the presence of a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectrometry are typically used to determine the structure of similar compounds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the indole group might undergo electrophilic substitution, while the oxazolidine group might participate in ring-opening reactions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and sulfonyl groups might increase its solubility in polar solvents, while the aromatic rings might increase its solubility in nonpolar solvents .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
One significant application of similar compounds involves their role in synthetic organic chemistry, particularly in the construction of complex molecules. For instance, the Pd(II)-catalyzed oxidative double cyclization of 1,2-diarylethynes bearing an aminosulfonyl group leads to indolobenzothiazine S,S-dioxides, showcasing the utility of sulfonamide and tertiary amine groups in forming tetracyclic compounds with a free indolyl nitrogen (Tu M. Ha et al., 2015). Similarly, microwave-assisted conversion of N-substituted oxazolidin-2,4-diones into α-hydroxyamides demonstrates the versatility of oxazolidinone derivatives in synthesizing biologically relevant molecules (T. Kurz & Khalid Widyan, 2005).
Biological Activities and Potential Applications
The synthesis and evaluation of biologically active compounds derived from structures similar to the specified chemical entity reveal their potential in medicinal chemistry. For example, novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes exhibit significant antimicrobial activities, highlighting the therapeutic potential of these compounds (M. Babu et al., 2013). Moreover, the synthesis of novel benzenesulfonamides carrying a benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors illustrates the importance of such structures in developing new treatments for diseases (M. Tuğrak et al., 2020).
Development of Novel Compounds
Research also focuses on the creation of novel compounds with unique properties. The iron(III)-mediated oxy-sulfonylation of enamides with sodium and lithium sulfinates is a notable example, where the direct incorporation of sulfur dioxide into sulfonylated products is achieved, paving the way for the synthesis of biologically relevant β-amidosulfones (Philipp Kramer et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-32-17-6-8-18(9-7-17)34(30,31)27-12-13-33-21(27)15-26-23(29)22(28)24-11-10-16-14-25-20-5-3-2-4-19(16)20/h2-9,14,21,25H,10-13,15H2,1H3,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHVELSBORAQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide |
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